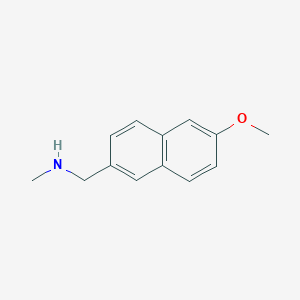

1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine

Description

Properties

IUPAC Name |

1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-14-9-10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-8,14H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUUFWUNKMAFMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC2=C(C=C1)C=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine typically involves the following steps:

Starting Material: The synthesis begins with 6-methoxynaphthalene.

Functional Group Introduction: The methoxy group is introduced via methylation of the hydroxyl group on the naphthalene ring.

Amine Introduction:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale methylation and amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce various amine derivatives.

Scientific Research Applications

Scientific Research Applications

-

Chemistry :

- Used as a building block for synthesizing complex molecules.

- Explored in reaction mechanism studies.

-

Biology :

- Investigated for interactions with biomolecules.

- Studied for its potential biological activity.

-

Medicine :

- Explored for therapeutic properties, particularly in managing conditions related to glucocorticoid excess and cancer treatment.

-

Industry :

- Utilized in developing new materials and chemical processes.

Case Study: Enzyme Inhibition

A study focused on the inhibitory effects of this compound on 11β-HSD1 demonstrated significant reductions in enzyme activity at concentrations below 5 μM. These findings suggest its potential use in managing diseases related to glucocorticoid metabolism, such as obesity and diabetes.

Case Study: Anticancer Activity

In vitro assays conducted on various cancer cell lines revealed that derivatives of this compound exhibited selective cytotoxicity. Notably, derivatives with additional cyano groups showed enhanced potency against MCF-7 breast cancer cells, indicating promising avenues for further anticancer drug development.

Summary of Biological Activities

The following table summarizes the biological activities associated with 1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine:

| Activity Type | Description | IC50 Value |

|---|---|---|

| Enzyme Inhibition | Inhibits 11β-HSD1 | <5 μM |

| Antiproliferative | Effective against MCF-7 cancer cells | 3.1 μM |

| Antimicrobial | Potential candidate for antimicrobial applications | Ongoing research |

Mechanism of Action

The mechanism of action of 1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

- Aromatic Systems : The target compound and its naphthalene-based analogs (e.g., naproxen derivatives ) share a fused aromatic system, enhancing π-π stacking interactions critical for receptor binding.

- Functional Groups : Secondary amines (e.g., in antitubercular agents ) exhibit greater basicity (pKa ~10) compared to amides (pKa ~0–5), influencing solubility and membrane permeability.

- Substituent Effects : Methoxy groups (electron-donating) in the target compound and naproxen derivatives enhance stability against oxidative metabolism , while halogenated analogs (e.g., 4-fluorophenyl ) improve bioavailability via reduced CYP450 interactions.

Reactivity Insights:

- Amine vs. Amide : The target compound’s secondary amine allows for protonation at physiological pH, enhancing water solubility (logS ~-3.5) compared to the lipophilic amide derivative (logS ~-5.2) .

- Steric Effects : Bulky substituents (e.g., diphenylethyl in ) reduce reaction yields due to steric hindrance during coupling.

Table 3: Pharmacological Profiles

Activity Trends:

Physicochemical Properties

Table 4: Comparative Physical Properties

| Compound | Molecular Weight (g/mol) | logP (Calc.) | Water Solubility (mg/mL) | Stability |

|---|---|---|---|---|

| Target Compound | 227.29 | ~3.5 | <0.1 | Stable to light |

| N-(2,2-Diphenylethyl)-propanamide | 429.52 | ~5.2 | <0.01 | Hydrolytically sensitive |

| 1-(4-Fluorophenyl)-N-methylmethanamine | 153.18 | ~2.1 | ~1.2 | Stable in plasma |

Biological Activity

1-(6-Methoxynaphthalen-2-yl)-N-methylmethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, supported by case studies and research findings.

Synthesis

The synthesis of 1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine involves several steps, typically starting from 6-methoxy-2-acetonaphthone. The compound is synthesized through a series of reactions that may include acylation and amination processes. The general synthetic route can be summarized as follows:

- Starting Material : 6-Methoxy-2-acetonaphthone.

- Reagents : N-dimethylformamide dimethylacetal, various amines.

- Conditions : Controlled temperature and pressure to optimize yield.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine. For instance, a series of derivatives were tested for their effectiveness against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). One notable derivative exhibited significant anti-proliferative activity, leading to cell cycle arrest and apoptosis in cancer cells through the upregulation of Nur77 expression, a known regulator of apoptosis .

The mechanism by which 1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine exerts its effects involves interaction with specific molecular targets, particularly nuclear receptors like Nur77. This interaction triggers pathways that lead to apoptosis in tumor cells. The compound's methoxy group enhances its binding affinity to these receptors, facilitating its biological activity .

Case Studies

Case Study 1: Anti-Tumor Activity

A study focused on the anti-tumor effects of a derivative of 1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine demonstrated that it inhibited cell growth in multiple cancer cell lines. The compound was found to induce apoptosis by activating Nur77 and promoting its nuclear export .

Case Study 2: Pharmacological Evaluation

In another investigation, the pharmacological profile of the compound was evaluated using various in vitro assays. The results indicated that it not only exhibited cytotoxic effects on cancer cells but also showed potential antimicrobial properties, suggesting a broader spectrum of biological activity .

Data Table: Biological Activity Overview

| Activity Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | A549 | 15 | Nur77-mediated apoptosis |

| Anticancer | HepG2 | 12 | Cell cycle arrest |

| Antimicrobial | E. coli | 20 | Inhibition of bacterial growth |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.